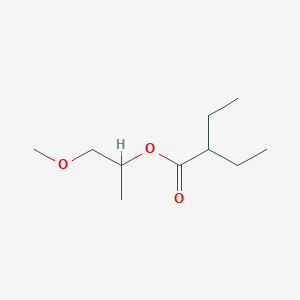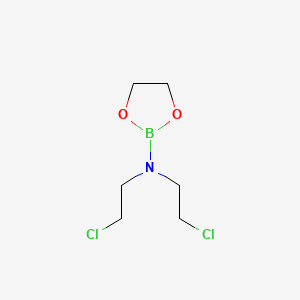
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is a boron-containing compound with a unique structure that includes a dioxaborolane ring and a bis(2-chloroethyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the reaction of pinacolborane with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron-containing structure makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for their potential as anticancer agents due to their ability to interact with DNA.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This property is particularly useful in cancer therapy, where the compound can induce cell death in rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a similar dioxaborolane ring structure.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: A compound with two dioxaborolane rings attached to a pyrene core.
Uniqueness
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is unique due to its bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and cancer research.
特性
CAS番号 |
23068-73-7 |
|---|---|
分子式 |
C6H12BCl2NO2 |
分子量 |
211.88 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-1,3,2-dioxaborolan-2-amine |
InChI |
InChI=1S/C6H12BCl2NO2/c8-1-3-10(4-2-9)7-11-5-6-12-7/h1-6H2 |
InChIキー |
RBCFRJABCFKMMH-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


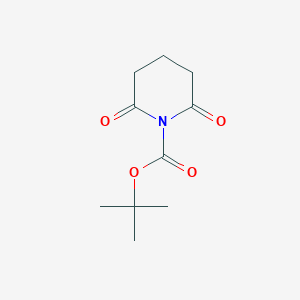

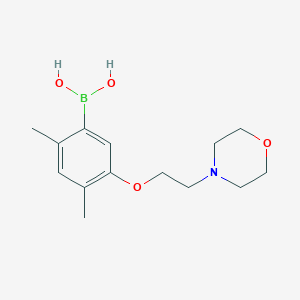
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
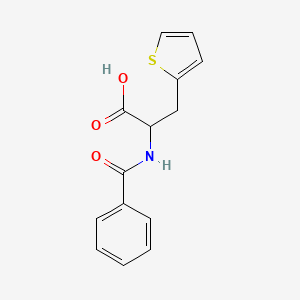
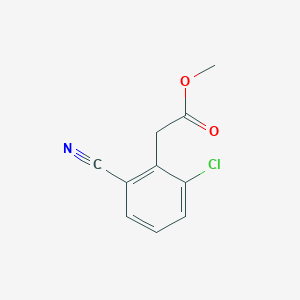

![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
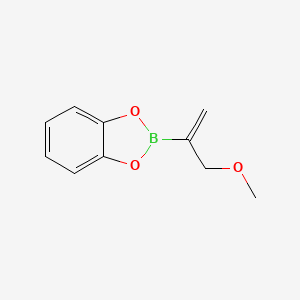

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

